molecular formula C21H16BrN3OS2 B1230117 N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide

N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide

Cat. No. B1230117
M. Wt: 470.4 g/mol
InChI Key: XVONCLBBPYXJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide is a member of benzamides and a thienopyrimidine.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Gad-Elkareem, Abdel-fattah, and Elneairy (2011) described the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the creation of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these newly synthesized compounds exhibited significant in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

  • Investigation of Reaction Under Microwave Irradiation : Davoodnia, Rahimizadeh, Atapour-Mashhad, and Tavakoli-Hoseini (2009) investigated the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates, which are essential for the synthesis of thieno[2,3-d]pyrimidines. This process was enhanced using microwave irradiation (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

  • Anticancer Agent Synthesis : Abu‐Hashem and Aly (2017) synthesized a series of novel derivatives, including thienopyrimidine, which showed cytotoxic activity and promising anti-tumor activities (Abu‐Hashem & Aly, 2017).

  • Benzimidazole Synthesis : Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and various primary amines, showcasing the versatility of bromophenyl-based compounds in creating important heterocyclic structures (Lygin & Meijere, 2009).

  • Antimicrobial and Anti‐Inflammatory Agents : Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, which were tested for antimicrobial and anti-inflammatory properties. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

  • Antibacterial and Anti-Inflammatory Activities : Lahsasni et al. (2018) synthesized new pyrimidine and thiophene derivatives, some of which showed greater anti-inflammatory potency than standard drugs and potent antibacterial properties against Bacillus strains (Lahsasni et al., 2018).

properties

Product Name

N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide

Molecular Formula

C21H16BrN3OS2

Molecular Weight

470.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzamide

InChI

InChI=1S/C21H16BrN3OS2/c1-12-13(2)27-20-18(12)21(24-11-23-20)28-17-6-4-3-5-16(17)19(26)25-15-9-7-14(22)8-10-15/h3-11H,1-2H3,(H,25,26)

InChI Key

XVONCLBBPYXJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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